Azido-drtp - 119764-56-6

Azido-drtp

Catalog Number: EVT-1175460
CAS Number: 119764-56-6
Molecular Formula: C8H14N7O13P3
Molecular Weight: 509.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Azido-drtp is classified as a nucleotide analog and is derived from adenosine triphosphate. It is synthesized through various chemical methods that introduce the azido group into the nucleotide structure. The compound is utilized primarily in biochemical assays and molecular biology techniques due to its unique properties that facilitate the study of nucleic acid interactions and modifications.

Synthesis Analysis

The synthesis of azido-drtp typically involves several key steps:

  1. Starting Materials: The synthesis begins with 2'-deoxyadenosine-5'-triphosphate as the primary substrate.
  2. Azidation Process: The introduction of the azido group can be achieved using various reagents such as sodium azide or through diazotransfer reactions. One common method involves treating a suitable precursor with a diazo transfer reagent under mild conditions to achieve high yields.
  3. Purification: After synthesis, azido-drtp is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and suitability for further applications.

The synthesis parameters, including temperature, reaction time, and reagent concentrations, are critical for optimizing yield and purity. For example, maintaining a controlled temperature during the azidation step can significantly affect the reaction kinetics and product stability .

Molecular Structure Analysis

The molecular structure of azido-drtp can be described as follows:

  • Molecular Formula: C₁₀H₁₅N₈O₁₂P₃
  • Molecular Weight: 532.19 g/mol
  • Structure: The compound features a ribose sugar backbone with a phosphate group attached to the 5' position and an azido group (-N₃) at the 2' position. This structural modification provides unique reactivity compared to standard nucleotides.

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are commonly employed to confirm the structure of azido-drtp and to analyze its purity .

Chemical Reactions Analysis

Azido-drtp participates in several key chemical reactions:

  1. Incorporation into Nucleic Acids: As a substrate for DNA polymerases, azido-drtp can be incorporated into growing DNA strands during replication or transcription processes.
  2. Click Chemistry: The azido group allows for "click" reactions with alkynes, facilitating bioconjugation applications in labeling and imaging studies.
  3. Stability Studies: The stability of azido-drtp under various conditions is crucial for its application in biochemical assays; studies often involve assessing its degradation rates under different pH levels and temperatures.

These reactions are essential for utilizing azido-drtp in molecular biology applications, particularly in creating labeled nucleic acids for research purposes .

Mechanism of Action

The mechanism of action for azido-drtp primarily revolves around its role as a nucleotide analog:

  • Enzymatic Incorporation: When introduced into a reaction involving DNA polymerases, azido-drtp can be incorporated into DNA strands in place of normal deoxyadenosine triphosphate. This substitution can alter the properties of the resulting DNA, making it useful for studying enzyme specificity and fidelity.
  • Reactivity of Azide Group: The azide moiety can undergo cycloaddition reactions with alkynes under appropriate conditions, allowing researchers to attach various probes or labels to nucleic acids for visualization or tracking within biological systems .
Physical and Chemical Properties Analysis

Azido-drtp exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in aqueous solutions, which facilitates its use in biological assays.
  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Spectroscopic Properties: Azido-drtp has specific absorbance characteristics that can be monitored using UV-visible spectroscopy, aiding in quantification during experiments.

These properties make azido-drtp suitable for various applications in molecular biology and biochemistry .

Applications

Azido-drtp has diverse applications in scientific research:

  1. Nucleic Acid Labeling: Its incorporation into DNA allows researchers to label nucleic acids for visualization using fluorescence or other detection methods.
  2. Drug Development: The ability to modify nucleic acids with azide groups enables the exploration of new therapeutic strategies targeting genetic material.
  3. Bioconjugation Techniques: Azido-drtp is used in click chemistry approaches to create conjugates with proteins or other biomolecules, facilitating studies on protein-nucleic acid interactions.
Introduction to Azido-dNTPs

Chemical Structure and Variants of Azido-dNTPs

Azido-dNTPs are classified into three structural categories based on azide attachment sites, each conferring distinct biochemical properties:

  • Ribose-Modified Variants:The azide group replaces the 3′-hydroxyl or its methylene derivatives. 3′-O-azidomethyl-dUTP exemplifies this category, where an azidomethyl group (–CH₂N₃) caps the 3′-oxygen atom. This modification converts the nucleotide into a reversible terminator: polymerase incorporation adds a single nucleotide, after which the azidomethyl group is cleaved via reducing agents (e.g., tris(2-carboxyethyl)phosphine) to regenerate a 3′-OH, enabling further elongation [3] [6]. Azido-2′,3′-dideoxycytidine triphosphate (Azido-2′,3′-ddCTP) lacks the 3′-OH entirely, acting as an irreversible chain terminator [4] [7].

  • Base-Modified Variants:Azide groups are conjugated directly to nucleobases via linker arms. C8-alkyne-dCTP features an alkyne handle at the cytosine C8 position, enabling post-incorporation azide conjugation. Similarly, 5-azidomethyl-dUTP carries an azide on the uracil methyl group. These modifications minimally perturb base pairing and polymerase recognition while enabling chemoselective labeling [7].

  • Triphosphate-Modified Variants:Azides replace non-bridging oxygen atoms in the phosphate chain (e.g., γ-azido-dNTPs). Though less common, these act as photoaffinity probes to study nucleotide-binding proteins [9].

Table 1: Structural Classes and Key Examples of Azido-dNTPs

Modification SiteExample CompoundFunctional PropertyPrimary Application
Ribose (3′-O)3′-O-azidomethyl-dUTPReversible terminatorSequencing-by-synthesis (SBS)
Ribose (2′,3′-dd)Azido-2′,3′-ddCTPIrreversible terminatorRNA library preparation (ClickSeq)
Nucleobase (C8)C8-alkyne-dCTPClick-compatible handlePCR-based DNA functionalization
Nucleobase (pyrimidine)5-azidomethyl-dUTPMetabolic labeling probeNucleic acid imaging

Historical Development and Key Milestones in Azido-Nucleotide Research

Azido-dNTP evolution parallels breakthroughs in bioorthogonal chemistry and DNA sequencing:

  • Early 2000s: The seminal characterization of copper-catalyzed azide-alkyne cycloaddition (CuAAC) by Sharpless and Meldal provided the mechanistic foundation for azido-nucleotide applications. This reaction enabled specific, rapid ligation between azido-dNTPs and alkyne probes without cellular toxicity [6].
  • 2008: Development of 3′-O-azidomethyl-dNTPs by Ju and Turro for surface-enhanced Raman scattering (SERS)-based sequencing. These analogs demonstrated efficient polymerase incorporation and generated a unique Raman shift at 2125 cm⁻¹, circumventing fluorescence-based detection limitations [6].
  • 2012–2014: Engineering of thermostable DNA polymerases (e.g., Therminator DNA Polymerase with A485L mutation) to tolerate bulkier azido-modified nucleotides. This enzyme’s expanded active site accommodated 3′-O-azidomethyl groups, enabling high-fidelity SBS workflows [8].
  • 2018–2020: Application of Azido-2′,3′-ddCTP in ClickSeq, an RNA sequencing method. Incorporation by reverse transcriptase introduces random termination sites, while subsequent click chemistry with alkyne adapters facilitates library construction for Illumina platforms [4] [7].

Table 2: Key Milestones in Azido-dNTP Development

YearAdvancementSignificance
2001CuAAC Click ChemistryEnabled specific conjugation of azido-dNTPs
20083′-O-azidomethyl-dNTPs for SERS-SBSIntroduced Raman-compatible reversible terminators
2012Therminator DNA Polymerase optimizationAchieved high efficiency azido-dNTP incorporation
2014Azido-ddCTP for ClickSeqRevolutionized RNA-seq via chemoselective adapter ligation

Role in Nucleic Acid Biochemistry and Molecular Biology

Azido-dNTPs serve three principal biochemical roles:

  • Bioorthogonal Labeling of Nucleic Acids:Azido groups act as "chemical handles" for fluorescent tagging or affinity enrichment. For example, prenylated RNA in live cells is fluorescently labeled by first incorporating azido-prenyl analogs via metabolic pathways, followed by click reaction with cyclooctyne-fluorophore conjugates [1]. Similarly, C8-alkyne-dCTP incorporated during PCR permits post-amplification attachment of azido-biotin for streptavidin-based pulldown [7].

  • Controlled Termination in Sequencing:

  • Reversible Termination: 3′-O-azidomethyl-dNTPs enable cycle-limited extension in SBS. After single-nucleotide incorporation, the azidomethyl block is cleaved (retaining natural DNA structure), contrasting with fluorescent terminators that leave residual linker artifacts [6].
  • Irreversible Termination: Azido-2′,3′-ddCTP terminates cDNA synthesis stochastically in ClickSeq, fragmenting RNA into sequenceable libraries without physical shearing [4] [7].
  • Enzyme-Substrate Engineering:Polymerases like Therminator DNA Polymerase exploit the A485L mutation to accommodate 3′-O-azidomethyl-dNTPs. This mutation relaxes steric constraints in the O-helix domain, increasing kpol (catalytic rate) for modified nucleotides by 2–4-fold [8]. Telomerase also incorporates azido-modified analogs (e.g., AZT-TP), inhibiting telomere elongation via chain termination—a mechanism leveraged in anticancer drug design [5].

Table 3: Biochemical Applications of Azido-dNTPs

ApplicationMechanismOutcome
Metabolic RNA labelingAzido-prenyl analog + Click chemistryImaging prenylated RNA in live cells
ClickSeq library constructionAzido-ddCTP termination + Alkyne-adapter ligationFragmentation-free RNA sequencing
SERS-based DNA sequencing3′-O-azidomethyl-dNTP incorporation → SERS readoutSequence detection via Raman scattering
Telomerase inhibitionAZT-TP chain terminationTelomere shortening in cancer cells

Properties

CAS Number

119764-56-6

Product Name

Azido-drtp

IUPAC Name

[[(2S,3S,4R,5R)-3-azido-5-(3-carbamoyl-1,2,4-triazol-1-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Molecular Formula

C8H14N7O13P3

Molecular Weight

509.16 g/mol

InChI

InChI=1S/C8H14N7O13P3/c9-6(17)7-11-2-15(13-7)8-5(16)4(12-14-10)3(26-8)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-5,8,16H,1H2,(H2,9,17)(H,21,22)(H,23,24)(H2,18,19,20)/t3-,4-,5-,8-/m1/s1

InChI Key

CQCABWRRPZWJEQ-AFCXAGJDSA-N

SMILES

C1=NC(=NN1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-])O)C(=O)N

Synonyms

3'-azido-3'-deoxyribavirin-5'-triphosphate
azido-dRTP

Canonical SMILES

C1=NC(=NN1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-])O)C(=O)N

Isomeric SMILES

C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-])O)C(=O)N

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